molecular formula C20H38O4 B14635971 methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate CAS No. 57154-54-8

methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate

Cat. No.: B14635971
CAS No.: 57154-54-8
M. Wt: 342.5 g/mol
InChI Key: WYWHRJXYHSPGJI-OALUTQOASA-N
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Description

Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate is a chemical compound known for its unique structure and properties It is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an octyl group, which is an eight-carbon alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate typically involves the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion. The dioxolane ring is introduced through a subsequent reaction involving the appropriate diol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of ultrasonic transesterification has been explored to improve reaction rates and reduce the need for excess reagents . This method involves the application of ultrasonic waves to create intense shear forces and thermal energy, which accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: Octanoic acid and methanol.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of octanoic acid and methanol . In oxidation and reduction reactions, the compound undergoes electron transfer processes that result in the formation of oxidized or reduced products.

Comparison with Similar Compounds

Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate can be compared with other esters such as:

The presence of the dioxolane ring and the longer octyl chain in this compound makes it unique and provides it with distinct properties that are valuable in various applications.

Properties

CAS No.

57154-54-8

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate

InChI

InChI=1S/C20H38O4/c1-3-4-5-6-8-11-14-18-19(24-17-23-18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19-/m0/s1

InChI Key

WYWHRJXYHSPGJI-OALUTQOASA-N

Isomeric SMILES

CCCCCCCC[C@H]1[C@@H](OCO1)CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCC1C(OCO1)CCCCCCCC(=O)OC

Origin of Product

United States

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